Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride
Description
Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride (CAS: 2613385-42-3) is a bicyclic amine derivative with a molecular formula of C₁₃H₂₇ClN₂O₂ and a molecular weight of 278.82 g/mol . Structurally, it consists of an azocane (8-membered saturated nitrogen-containing ring) with two key functional groups:
- A tert-butyl carbamate (Boc) group at position 1, which acts as a protective moiety for amines.
- An aminomethyl (-CH₂NH₂) substituent at position 4, which is protonated as a hydrochloride salt.
This compound is primarily utilized as a building block in pharmaceutical synthesis, enabling selective deprotection of the Boc group under acidic conditions and further functionalization via the primary amine . The hydrochloride salt enhances its water solubility and crystallinity, making it suitable for purification and storage .
Properties
Molecular Formula |
C13H27ClN2O2 |
|---|---|
Molecular Weight |
278.82 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)azocane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-8-5-4-6-11(10-14)7-9-15;/h11H,4-10,14H2,1-3H3;1H |
InChI Key |
IDQYBMVISDJAHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(CC1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride typically involves the reaction of azocane derivatives with tert-butyl chloroformate and subsequent amination . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared below with two analogs: tert-butyl 4-oxoazocane-1-carboxylate (CAS: 1803599-91-8) and 2-(2-chloro-3-fluorophenyl)ethan-1-amine hydrochloride (EN300-6731058).
Key Comparative Insights
a) Functional Group Influence
- Aminomethyl vs. Oxo Group: The aminomethyl group in the target compound provides a reactive site for further derivatization (e.g., conjugation with carboxylic acids or aldehydes), whereas the ketone in the oxo analog is more suited for reductions or forming imines .
- Hydrochloride Salt : Both the target compound and the phenyl-containing analog benefit from enhanced solubility and stability due to their hydrochloride forms. However, the aliphatic amine in the target compound may oxidize more readily than the aromatic amine in the phenyl derivative under harsh conditions .
b) Boc Protection Strategy
The Boc group in both the target compound and the oxo derivative serves as a temporary protective moiety for amines, enabling selective deprotection during multi-step syntheses. However, the oxo derivative lacks the aminomethyl group, limiting its utility in applications requiring primary amine reactivity .
Research Findings and Limitations
While direct comparative studies are scarce, structural analysis reveals critical trends:
- Solubility : Hydrochloride salts generally exhibit superior aqueous solubility compared to free bases, a property critical for bioavailability in drug candidates .
- Stability : The Boc group enhances stability against hydrolysis relative to simpler esters, but the oxo analog’s ketone may introduce instability under reducing conditions .
- Synthetic Utility: The aminomethyl group broadens the target compound’s applicability in click chemistry or bioconjugation, whereas the oxo group’s reactivity is more niche .
Biological Activity
- Molecular Formula : C13H27ClN2O2
- Molar Mass : 278.82 g/mol
- Structure : The compound contains a tert-butyl group, an azocane ring, and an aminomethyl side chain, which contribute to its unique chemical reactivity and potential biological interactions.
Synthesis
The synthesis of tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride typically involves multi-step organic reactions. These methods highlight the compound's synthetic versatility and potential for modification, which are crucial for developing derivatives with enhanced biological properties.
Biological Activity
Research into the biological activity of this compound is still in its infancy. However, preliminary studies suggest that compounds with similar structures may exhibit various pharmacological activities:
- Potential Interactions : Although specific interactions for this compound are not well-documented, related compounds have shown potential in interacting with various biological targets. For instance, structural analogs have been explored for their effects on neurotransmitter systems and receptor interactions.
Comparative Analysis with Related Compounds
To better understand the biological potential of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | 325775-44-8 | 0.98 | Contains an azetidine ring instead of azocane |
| Tert-butyl azetidine-1-carboxylate | 147621-21-4 | 0.95 | Lacks the aminomethyl substituent |
| Tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride | 1188263-67-3 | 0.93 | Features a carbamate structure |
This table illustrates how the presence of specific functional groups in this compound may influence its biological properties compared to similar compounds.
Case Studies and Research Findings
Currently, there is a scarcity of published case studies specifically detailing the biological activity of this compound. However, related compounds have been investigated in various contexts:
- Neuropharmacological Studies : Some structurally related compounds have been studied for their effects on neurotransmitter receptors, suggesting that similar mechanisms may be explored for this compound.
- Synthetic Applications : The compound has been utilized as an intermediate in synthesizing pharmaceuticals and agrochemicals, indicating its relevance in therapeutic contexts.
- Future Directions : Further research utilizing molecular docking studies and bioassays is recommended to elucidate the specific biological mechanisms and potential therapeutic applications of this compound.
Q & A
Q. What are the recommended methods for synthesizing tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride, and how can purity be verified?
- Methodological Answer : The synthesis typically involves coupling tert-butyl-protected azocane derivatives with aminomethyl groups under controlled conditions. For example, tert-butyl carbamate intermediates (e.g., tert-butyl 4-fluoropiperidine-1-carboxylate) can be functionalized via reductive amination or nucleophilic substitution . Purification is achieved via recrystallization or column chromatography. Purity verification requires analytical techniques such as:
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to the following guidelines:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store at room temperature in airtight containers away from strong acids/oxidizers .
Advanced Research Questions
Q. How can researchers address low solubility of this compound in aqueous buffers during biological assays?
- Methodological Answer : Solubility challenges arise due to the hydrophobic tert-butyl group. Mitigation strategies include:
- Co-solvent Systems : Use DMSO (≤5% v/v) or ethanol to pre-dissolve the compound before diluting in buffer .
- pH Adjustment : The hydrochloride salt improves solubility in mildly acidic conditions (pH 4–6). Confirm stability via HPLC post-adjustment .
- Surfactant-Assisted Solubilization : Non-ionic surfactants (e.g., Tween-80) can enhance solubility without disrupting assay integrity .
Q. What experimental approaches resolve contradictions in crystallographic data for this compound’s structural analogs?
- Methodological Answer : Contradictions may arise from disordered tert-butyl groups or chloride counterion placement. Use:
- SHELX Refinement : Employ SHELXL for high-resolution refinement, leveraging restraints for flexible moieties (e.g., azocane ring) .
- Twinned Data Analysis : For overlapping reflections, apply twin-law matrices in SHELXE to deconvolute datasets .
- Hydrogen Bonding Networks : Validate using Fourier difference maps to resolve ambiguities in protonation states .
Q. How can structural analogs of this compound be designed to enhance binding affinity in receptor studies?
- Methodological Answer : Focus on modular modifications:
- Aminomethyl Group Replacement : Substitute with bulkier amines (e.g., cyclopropylmethyl) to probe steric effects .
- Azocane Ring Expansion : Test 7- or 8-membered rings to alter conformational flexibility .
- Protecting Group Variation : Replace tert-butyl with photolabile groups (e.g., nitroveratryl) for controlled release in activity assays .
Validate via molecular docking (e.g., AutoDock Vina) and binding free energy calculations (MM/PBSA).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
